molecular formula C6H3BrFIO B2992842 2-Bromo-5-fluoro-4-iodophenol CAS No. 1564796-94-6

2-Bromo-5-fluoro-4-iodophenol

Cat. No.: B2992842
CAS No.: 1564796-94-6
M. Wt: 316.896
InChI Key: KULAGISEJYGLKB-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-iodophenol is an organic compound with the molecular formula C6H3BrFIO It is a halogenated phenol, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-iodophenol typically involves halogenation reactions. One common method is the sequential halogenation of phenol. The process begins with the bromination of phenol to form 2-bromophenol, followed by fluorination and iodination under controlled conditions. Each step requires specific reagents and catalysts to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process must be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-iodophenol can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, or reduced to form corresponding alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2-Bromo-5-fluoro-4-iodophenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique halogenated structure.

    Industry: Used in the synthesis of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-iodophenol: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    2-Bromo-5-fluorophenol: Lacks the iodine atom, potentially altering its chemical behavior.

    4-Iodo-5-fluorophenol: Lacks the bromine atom, which can influence its overall reactivity.

Uniqueness

2-Bromo-5-fluoro-4-iodophenol is unique due to the presence of three different halogens, which can significantly impact its chemical and physical properties. This combination of halogens can enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-bromo-5-fluoro-4-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFIO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULAGISEJYGLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)I)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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